molecular formula C13H18N2O B11952902 N-(2-methylphenyl)piperidine-1-carboxamide CAS No. 20049-71-2

N-(2-methylphenyl)piperidine-1-carboxamide

Cat. No.: B11952902
CAS No.: 20049-71-2
M. Wt: 218.29 g/mol
InChI Key: BTBNZCCPHWAHGE-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)piperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and drug discovery due to their diverse biological activities. This compound, in particular, has garnered interest for its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)piperidine-1-carboxamide typically involves the reaction of 2-methylphenylamine with piperidine-1-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of automated systems can help in optimizing the reaction conditions and reducing the production costs .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)piperidine-1-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted piperidine derivatives .

Scientific Research Applications

N-(2-methylphenyl)piperidine-1-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)piperidine-4-carboxamide
  • N-(2-methylphenyl)piperidine-3-carboxamide
  • N-(2-methylphenyl)piperidine-2-carboxamide

Uniqueness

N-(2-methylphenyl)piperidine-1-carboxamide is unique due to its specific structural features and the position of the carboxamide group on the piperidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

20049-71-2

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

N-(2-methylphenyl)piperidine-1-carboxamide

InChI

InChI=1S/C13H18N2O/c1-11-7-3-4-8-12(11)14-13(16)15-9-5-2-6-10-15/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,14,16)

InChI Key

BTBNZCCPHWAHGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCCCC2

Origin of Product

United States

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